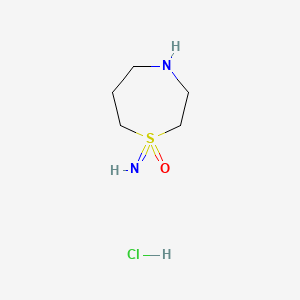
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride is a chemical compound with the molecular formula C5H12N2OS It is known for its unique structure, which includes a thiazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-1lambda6,4-thiazepan-1-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thioamide, followed by oxidation to form the thiazepine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups into the molecule.
Aplicaciones Científicas De Investigación
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Imino-1lambda6,4-thiazepan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Imino-5-phenyl-1lambda6,4-thiazepan-1-one dihydrochloride
- 1-amino-4,5,6,7-tetrahydro-3H-1lambda6,4-thiazepine 1-oxide
Uniqueness
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride is unique due to its specific thiazepine ring structure and the presence of an imino group
Propiedades
Fórmula molecular |
C5H13ClN2OS |
|---|---|
Peso molecular |
184.69 g/mol |
Nombre IUPAC |
1-imino-1,4-thiazepane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c6-9(8)4-1-2-7-3-5-9;/h6-7H,1-5H2;1H |
Clave InChI |
PZKAUABQTCYVIG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCS(=N)(=O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


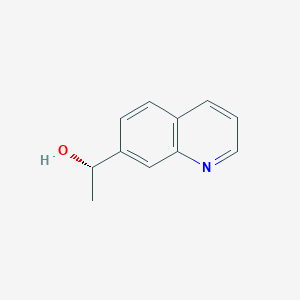
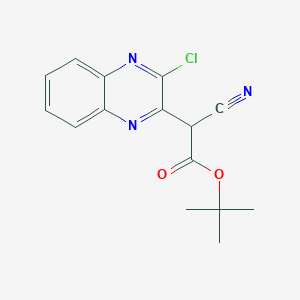

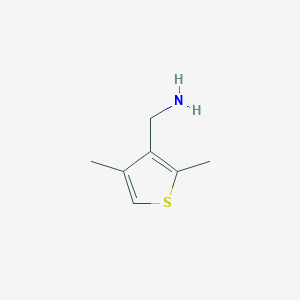

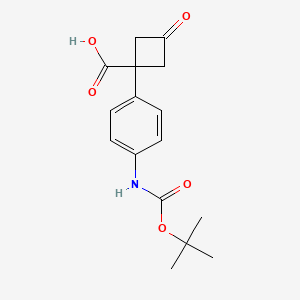

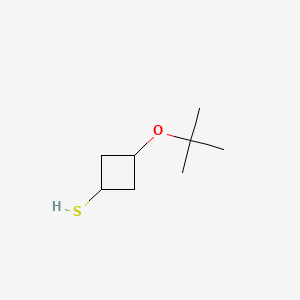
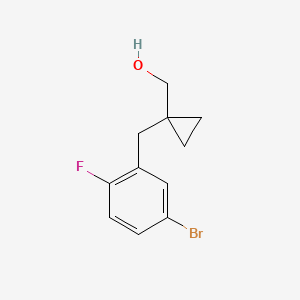
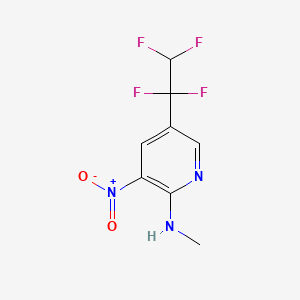
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)


